molecular formula C25H31NO3 B11485145 4-Tert-butylcyclohexyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate

4-Tert-butylcyclohexyl 2-{[(4-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B11485145
M. Wt: 393.5 g/mol
InChI Key: BIXOERGIOFNVIW-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate typically involves the following steps:

    Formation of 4-tert-Butylcyclohexanol: This is achieved by the hydrogenation of 4-tert-butylphenol in the presence of a catalyst such as nickel.

    Acylation Reaction: The 4-tert-butylcyclohexanol is then reacted with 4-methylbenzoyl chloride in the presence of a base like pyridine to form the intermediate 4-tert-butylcyclohexyl 4-methylbenzoate.

    Amidation: The final step involves the reaction of the intermediate with 2-aminobenzoic acid to form 4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide group, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It binds to certain enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 4-tert-Butylcyclohexyl acrylate
  • 4-tert-Butylcyclohexanol

Uniqueness

4-tert-Butylcyclohexyl 2-(4-methylbenzamido)benzoate is unique due to its specific amide linkage and the presence of both cyclohexyl and benzamido groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 2-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C25H31NO3/c1-17-9-11-18(12-10-17)23(27)26-22-8-6-5-7-21(22)24(28)29-20-15-13-19(14-16-20)25(2,3)4/h5-12,19-20H,13-16H2,1-4H3,(H,26,27)

InChI Key

BIXOERGIOFNVIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC3CCC(CC3)C(C)(C)C

Origin of Product

United States

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